molecular formula C15H9FN2O2 B2390932 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid CAS No. 588681-44-1

6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid

Cat. No.: B2390932
CAS No.: 588681-44-1
M. Wt: 268.247
InChI Key: CCZYDBUGWRSEGG-UHFFFAOYSA-N
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Description

6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C15H9FN2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminopyridine and 6-fluoroquinoline.

    Condensation Reaction: The starting materials undergo a condensation reaction to form the quinoline core structure.

    Carboxylation: The quinoline derivative is then subjected to carboxylation to introduce the carboxylic acid group at the 4-position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The fluorine atom at the 6-position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a wide range of functionalized quinoline derivatives.

Scientific Research Applications

6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as topoisomerase II, leading to the disruption of DNA replication and cell division. The compound’s fluorine atom enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)quinoline-4-carboxylic acid: Lacks the fluorine atom at the 6-position.

    6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid: Contains a chlorine atom instead of fluorine.

    6-Methyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom at the 6-position in 6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid imparts unique properties, such as increased lipophilicity and enhanced binding interactions with biological targets. This makes it a valuable compound for drug development and other applications.

Properties

IUPAC Name

6-fluoro-2-pyridin-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O2/c16-9-4-5-12-10(7-9)11(15(19)20)8-14(18-12)13-3-1-2-6-17-13/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZYDBUGWRSEGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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